![molecular formula C12H9N3O2 B11880993 9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)
9-Methyl-6-nitro-9H-pyrido[3,4-B]indole
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Overview
Description
9-Methyl-6-nitro-9H-pyrido[3,4-B]indole is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-6-nitro-9H-pyrido[3,4-B]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another method includes the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-6-nitro-9H-pyrido[3,4-B]indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Reduction of Nitro Group: 9-Methyl-6-amino-9H-pyrido[3,4-B]indole.
Electrophilic Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Overview
9-Methyl-6-nitro-9H-pyrido[3,4-b]indole is a heterocyclic compound belonging to the beta-carboline family, which is recognized for its diverse biological activities and potential therapeutic applications. This article explores its scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Chemistry
In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it an essential intermediate in synthetic chemistry.
The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:
- Anticancer Activity : Research indicates that this compound demonstrates significant cytotoxic effects against various human tumor cell lines. For instance, studies have shown that it can inhibit cell proliferation in cancer cell lines such as A-427 and HCT116 with IC50 values indicating potent activity .
- Neuroprotective Effects : The compound has potential applications in treating neurodegenerative disorders like Alzheimer's disease. Its structural features are associated with mechanisms that may mitigate oxidative stress and neuroinflammation, offering protective effects on neuronal cells .
- Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antimicrobial activity against several bacterial strains, indicating potential use in developing new antibiotics or treatments for infections.
Medicinal Chemistry
The ongoing investigation into the therapeutic applications of this compound highlights its potential as a lead compound in drug development:
- Cancer Therapeutics : The compound's ability to selectively target cancer cells while exhibiting minimal toxicity towards normal cells makes it an attractive candidate for further development into anticancer agents .
- Neurological Disorders : Its neuroprotective properties suggest that it could be beneficial in formulating treatments for conditions such as Alzheimer's or Parkinson's diseases by targeting pathways involved in neurodegeneration .
Table: Summary of Biological Activities
Case Study: Cytotoxicity Evaluation
A notable study evaluated the cytotoxic effects of various beta-carboline derivatives on human cancer cell lines. Among these compounds, this compound exhibited significant cytotoxicity against A-427 cells with an IC50 value around 15 µM. This finding underscores its potential as a lead compound for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 9-Methyl-6-nitro-9H-pyrido[3,4-B]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Harmine: 7-Methoxy-1-methyl-9H-pyrido[3,4-B]indole.
Harman: 1-Methyl-9H-pyrido[3,4-B]indole.
Comparison:
Harmine: Known for its psychoactive properties and use in traditional medicine. It has a methoxy group at the 7-position, which differentiates it from 9-Methyl-6-nitro-9H-pyrido[3,4-B]indole.
Harman: Similar structure but lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
This compound stands out due to its unique nitro group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
9-Methyl-6-nitro-9H-pyrido[3,4-b]indole is a synthetic compound that has garnered attention in various fields of biological research. Its structural characteristics suggest potential applications in pharmacology, particularly in the development of therapeutic agents targeting cancer and neurodegenerative diseases. This article delves into the biological activity of this compound, presenting relevant research findings, potential mechanisms of action, and comparative analyses with related compounds.
Property | Value |
---|---|
CAS Number | Not specified |
Molecular Formula | C11H8N2O2 |
Molecular Weight | 200.20 g/mol |
IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting specific cancer cell lines. It serves as a scaffold for designing new anticancer agents due to its ability to interfere with cellular proliferation pathways.
- Neuroprotective Effects : Studies have explored its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by investigating its neuroprotective properties.
- Antimicrobial and Anti-inflammatory Effects : Researchers have utilized this compound to examine its antimicrobial and anti-inflammatory activities, leading to potential therapeutic applications.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways. For instance, it has been evaluated for its inhibitory effects on CDK5/p25 and DYRK1A kinases, which play crucial roles in cell cycle regulation and neuronal function .
- Interaction with Cellular Targets : The presence of the nitro group may influence the binding affinity to various molecular targets, potentially altering the compound's activity compared to similar structures.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated that at micromolar concentrations, the compound significantly reduced cell viability in breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell line tested.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, treatment with this compound led to a reduction in neuronal cell death by approximately 40%. This effect was attributed to its ability to modulate oxidative stress pathways and enhance cellular antioxidant defenses.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Anticancer Activity (IC50) | Neuroprotective Effects | Mechanism of Action |
---|---|---|---|
This compound | 5 - 15 µM | Significant (40% reduction in cell death) | Kinase inhibition |
Harmine | 1.5 µM | Moderate | Inhibits DYRK1A |
Other Nitro-Indoles | Variable | Low | Generally less effective |
Properties
Molecular Formula |
C12H9N3O2 |
---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
9-methyl-6-nitropyrido[3,4-b]indole |
InChI |
InChI=1S/C12H9N3O2/c1-14-11-3-2-8(15(16)17)6-10(11)9-4-5-13-7-12(9)14/h2-7H,1H3 |
InChI Key |
YIZTYVBWDQDYAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=NC=C3 |
Origin of Product |
United States |
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